molecular formula C16H15NO B12850372 (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole CAS No. 63327-99-1

(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole

Cat. No.: B12850372
CAS No.: 63327-99-1
M. Wt: 237.30 g/mol
InChI Key: IQAGKPDFDJLIRD-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid derivatives under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring that the desired (S)-enantiomer is produced in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

    4-Benzyl-2-phenyl-4,5-dihydrothiazole: Similar structure but contains a sulfur atom instead of oxygen.

    4-Benzyl-2-phenyl-4,5-dihydroimidazole: Contains an additional nitrogen atom in the ring.

    4-Benzyl-2-phenyl-4,5-dihydropyrazole: Contains two nitrogen atoms in the ring.

Uniqueness: (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both oxygen and nitrogen in the ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antimicrobial properties. Notably, studies have demonstrated that certain derivatives show potent antifungal activity against various pathogens.

Table 1: Antifungal Activity of 4,5-Dihydrooxazole Derivatives

CompoundPathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2.0

The above table summarizes the minimum inhibitory concentration (MIC) values for selected compounds derived from 4,5-dihydrooxazole against common fungal pathogens. Compounds A30-A34 exhibited excellent antifungal activity, with A31 and A33 also showing high metabolic stability in vitro .

Antitumor Activity

The antitumor potential of this compound has been investigated in various studies. Compounds containing the oxazole ring have shown promising results against different cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated a series of oxazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with low half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxicity of Oxazole Derivatives

CompoundCell LineIC50 (μM)
3eMCF-715
3gHeLa20
3fA54925

These findings highlight the potential of oxazole derivatives as candidates for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in fungal cell wall synthesis or interfere with cancer cell proliferation pathways.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Compounds derived from this class have shown favorable pharmacokinetic profiles, including good absorption and metabolic stability.

Table 3: Pharmacokinetic Properties of Selected Compounds

CompoundHalf-life (min)CYP Inhibition
A3180.5Low
A3369.4Low

These properties suggest that these compounds may have a lower risk of drug-drug interactions due to minimal inhibition of cytochrome P450 enzymes .

Properties

CAS No.

63327-99-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(4S)-4-benzyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1

InChI Key

IQAGKPDFDJLIRD-HNNXBMFYSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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